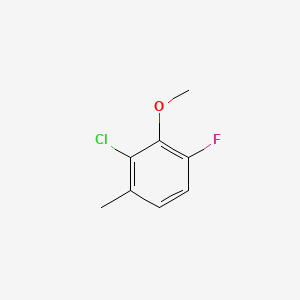
2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane is an organobromine compound with the molecular formula C₄H₂Br₂F₆. This compound is characterized by the presence of two bromine atoms and six fluorine atoms attached to a propane backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions include maintaining a low temperature to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The process is carried out in reactors equipped with temperature control systems to ensure the reaction proceeds efficiently. The product is then purified through distillation to remove any impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as potassium tert-butoxide or sodium ethoxide are used. The reactions are conducted at elevated temperatures to facilitate the elimination process.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and other substituted derivatives.
Elimination Reactions: Products include alkenes and alkynes.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.
Biology: The compound is used in studies involving halogenated compounds and their effects on biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane can be compared with other similar compounds, such as:
2-Bromo-2-methylpropane: This compound has a similar bromine substitution pattern but lacks the fluorine atoms, making it less reactive in certain reactions.
1-Bromo-3,3,3-trifluoropropane: This compound has fewer fluorine atoms and a different bromine substitution pattern, leading to different reactivity and applications.
2-Iodo-2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane: This compound has iodine atoms instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPEIVMXGUUEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378823 |
Source


|
| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247220-90-2 |
Source


|
| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247220-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)
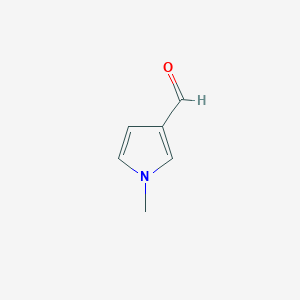
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)
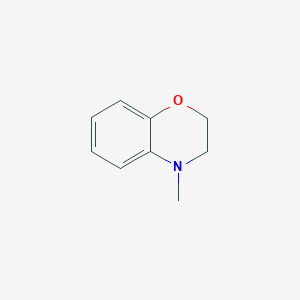
![Ethyl 3-[[2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetyl]hydrazinylidene]butanoate](/img/structure/B1350515.png)
![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)
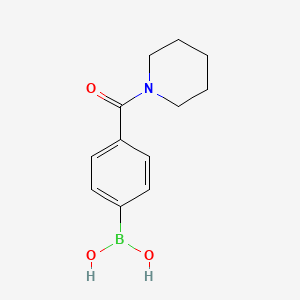
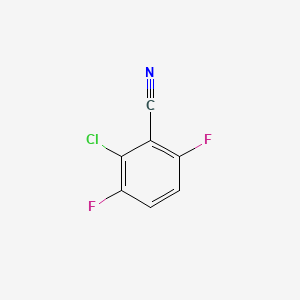
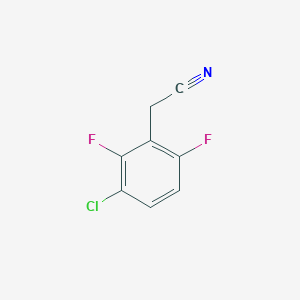

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)
